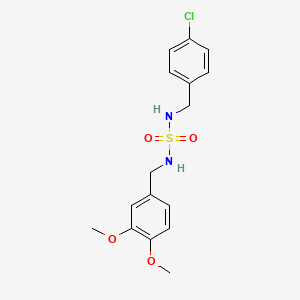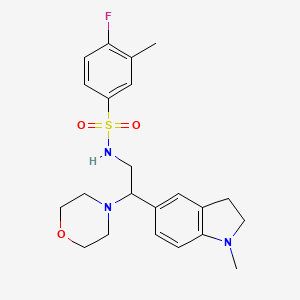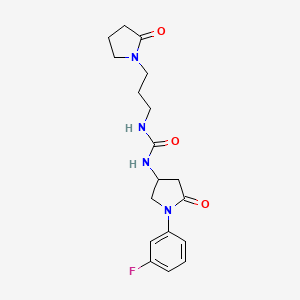
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a useful research compound. Its molecular formula is C18H23FN4O3 and its molecular weight is 362.405. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Binge Eating
The orexin system, which includes orexins (OX) and their receptors (OXR), plays a significant role in regulating feeding, arousal, stress, and drug abuse. Research has shown that antagonists targeting the orexin system can modulate compulsive food consumption, highlighting potential therapeutic applications for eating disorders with a compulsive component. For example, compounds like SB-649868, which acts as a dual OX1/OX2R antagonist, have been shown to selectively reduce binge eating in animal models without affecting standard food intake, demonstrating the importance of OX1R mechanisms in binge eating behaviors (Piccoli et al., 2012).
Central Nervous System Agents
A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas has been synthesized and evaluated for pharmacological activity. Certain derivatives have demonstrated anxiolytic activity, and modifications to the phenyl ring have been found to impart muscle-relaxant properties that are thought to be centrally mediated. This suggests that specific urea derivatives could serve as potential treatments for anxiety and muscle relaxation (Rasmussen et al., 1978).
Skin Penetration Enhancers
Urea analogues have been assessed as skin penetration enhancers, particularly for the model penetrant 5-fluorouracil. Research has shown that certain urea derivatives can significantly enhance the permeability of compounds through human skin, potentially improving the efficacy of topical formulations (Williams & Barry, 1989).
Sensing Applications
Urea-linked 1,2,3-triazole-based sensors have been synthesized and evaluated for their ability to selectively sense anions and cations. This research demonstrates the utility of urea derivatives in the development of selective sensors, with potential applications in environmental monitoring, diagnostics, and research tools (Rani et al., 2020).
Propiedades
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3/c19-13-4-1-5-15(10-13)23-12-14(11-17(23)25)21-18(26)20-7-3-9-22-8-2-6-16(22)24/h1,4-5,10,14H,2-3,6-9,11-12H2,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIHCWRJTMFMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2861857.png)
![4,7-Dimethyl-2-[(2-methylphenyl)methyl]-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861858.png)
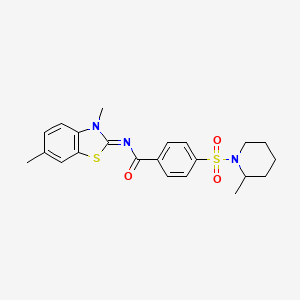
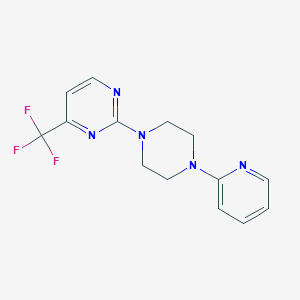

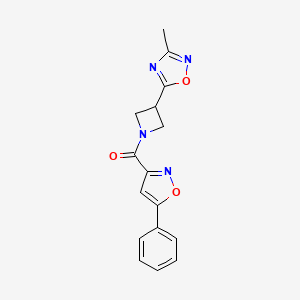
![Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2861868.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid hydrochloride](/img/structure/B2861870.png)
![2-[2-(3-Cyclopropyl-6-oxopyridazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B2861872.png)
![N-{3'-acetyl-7-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2861873.png)
![N-(4-methylcyclohexyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2861875.png)
![Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B2861876.png)
